molecular formula C12H24O3Si B3007158 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde CAS No. 2095410-41-4

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

Cat. No.: B3007158
CAS No.: 2095410-41-4
M. Wt: 244.406
InChI Key: BHGUYRWRYLHADF-UHFFFAOYSA-N
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Description

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H24O3Si and its molecular weight is 244.406. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be a versatile reagent commonly used in synthetic glycobiology .

Mode of Action

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule of water during the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The compound is involved in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide . It’s also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be hydrolytically stable, which could potentially influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of marine natural product (–)-dactylodide, it contributes to the construction of the key tetrahydropyran subunit .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the tert-butyldimethylsilyloxy group is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.

Biological Activity

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde, a compound featuring a tetrahydrofuran ring and a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₂₄O₃Si
  • Molecular Weight : 232.39 g/mol
  • CAS Number : 194724-12-4

Biological Activity Overview

The biological activity of this compound is primarily related to its role as an intermediate in organic synthesis and potential pharmacological applications. Key areas of interest include:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anticancer Potential : Some derivatives of tetrahydrofuran have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanisms through which this compound exerts its biological effects may include:

  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce ROS levels, thereby protecting cells from oxidative damage.
  • Cell Cycle Regulation : Similar compounds have been noted to interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Study 1: Antioxidant Activity

A study conducted on similar TBDMS-protected compounds demonstrated significant antioxidant activity when tested against DPPH radicals. The results indicated an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
TBDMS Compound18

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that a related tetrahydrofuran derivative significantly reduced cell viability at concentrations above 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
2575
5050
10030

Properties

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUYRWRYLHADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-41-4
Record name 2-{3-[(tert-butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde
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